molecular formula C14H18O3 B12593310 2-[2-(2-Oxobutyl)phenyl]ethyl acetate CAS No. 600738-92-9

2-[2-(2-Oxobutyl)phenyl]ethyl acetate

Cat. No.: B12593310
CAS No.: 600738-92-9
M. Wt: 234.29 g/mol
InChI Key: UVDVNHKUPVHDSZ-UHFFFAOYSA-N
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Description

2-[2-(2-Oxobutyl)phenyl]ethyl acetate is an organic compound with the molecular formula C14H18O3 It is an ester derivative, characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 2-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate typically involves the esterification of 2-[2-(2-oxobutyl)phenyl]ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Oxobutyl)phenyl]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester group can undergo hydrolysis to release the active alcohol, which may interact with cellular components and modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Oxobutyl)phenyl]ethyl acetate is unique due to the presence of the 2-oxobutyl group, which imparts distinct chemical and biological properties compared to other esters. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

600738-92-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-[2-(2-oxobutyl)phenyl]ethyl acetate

InChI

InChI=1S/C14H18O3/c1-3-14(16)10-13-7-5-4-6-12(13)8-9-17-11(2)15/h4-7H,3,8-10H2,1-2H3

InChI Key

UVDVNHKUPVHDSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC=CC=C1CCOC(=O)C

Origin of Product

United States

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